molecular formula C12H9NO4 B1647573 2-([1,3]Dioxolo[4,5-G]isoquinolin-8-YL)acetic acid CAS No. 366446-04-0

2-([1,3]Dioxolo[4,5-G]isoquinolin-8-YL)acetic acid

Cat. No.: B1647573
CAS No.: 366446-04-0
M. Wt: 231.2 g/mol
InChI Key: KOIQJVGDTYZWFM-UHFFFAOYSA-N
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Description

2-([1,3]Dioxolo[4,5-G]isoquinolin-8-YL)acetic acid is a complex organic compound characterized by its unique molecular structure, which includes a dioxolo[4,5-g]isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,3]Dioxolo[4,5-G]isoquinolin-8-YL)acetic acid typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-([1,3]Dioxolo[4,5-G]isoquinolin-8-YL)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-([1,3]Dioxolo[4,5-G]isoquinolin-8-YL)acetic acid has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound has potential as a bioactive molecule in drug discovery and development.

  • Medicine: It may have therapeutic applications, particularly in the treatment of neurological disorders.

  • Industry: Its unique properties make it suitable for use in advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-([1,3]Dioxolo[4,5-G]isoquinolin-8-YL)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, modulating biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-([1,3]Dioxolo[4,5-G]isoquinolin-8-YL)acetic acid can be compared with other similar compounds, such as bicuculline and other isoquinoline derivatives. While these compounds share structural similarities, this compound is unique in its specific functional groups and potential applications. The comparison highlights its distinctiveness and potential advantages in various scientific and industrial contexts.

Properties

IUPAC Name

2-([1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-12(15)2-8-5-13-4-7-1-10-11(3-9(7)8)17-6-16-10/h1,3-5H,2,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIQJVGDTYZWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=NC=C3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256827
Record name 1,3-Dioxolo[4,5-g]isoquinoline-8-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366446-04-0
Record name 1,3-Dioxolo[4,5-g]isoquinoline-8-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366446-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolo[4,5-g]isoquinoline-8-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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